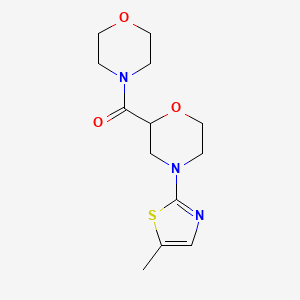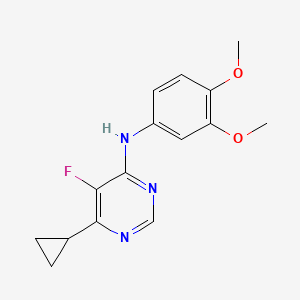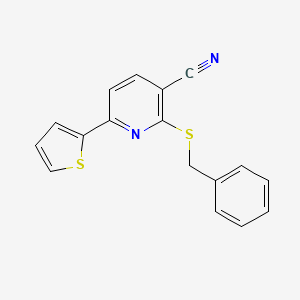
4-(5-Methyl-1,3-thiazol-2-yl)-2-(morpholine-4-carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methyl-1,3-thiazol-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that features a thiazole ring and two morpholine groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3-thiazol-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves the formation of the thiazole ring followed by the introduction of the morpholine groups. Common synthetic routes may include:
Cyclization reactions: to form the thiazole ring.
Amidation reactions: to introduce the morpholine-4-carbonyl group.
Substitution reactions: to attach the second morpholine group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: to increase reaction efficiency.
Solvents: that facilitate the reactions.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methyl-1,3-thiazol-2-yl)-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could potentially modify the thiazole or morpholine groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Solvents: such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
4-(5-Methyl-1,3-thiazol-2-yl)-2-(morpholine-4-carbonyl)morpholine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Utilization in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for 4-(5-Methyl-1,3-thiazol-2-yl)-2-(morpholine-4-carbonyl)morpholine would depend on its specific biological activity. Generally, it might interact with molecular targets such as:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Methyl-1,3-thiazol-2-yl)-2-(morpholine-4-carbonyl)piperidine
- 4-(5-Methyl-1,3-thiazol-2-yl)-2-(morpholine-4-carbonyl)pyrrolidine
Comparison
Compared to these similar compounds, 4-(5-Methyl-1,3-thiazol-2-yl)-2-(morpholine-4-carbonyl)morpholine may exhibit unique properties such as:
- Enhanced stability due to the presence of two morpholine groups.
- Distinct biological activity resulting from the specific arrangement of functional groups.
- Different solubility and reactivity profiles.
Propiedades
Fórmula molecular |
C13H19N3O3S |
|---|---|
Peso molecular |
297.38 g/mol |
Nombre IUPAC |
[4-(5-methyl-1,3-thiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H19N3O3S/c1-10-8-14-13(20-10)16-4-7-19-11(9-16)12(17)15-2-5-18-6-3-15/h8,11H,2-7,9H2,1H3 |
Clave InChI |
ONYQBFISSHMXMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)N2CCOC(C2)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B15122182.png)
![6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15122188.png)
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B15122203.png)
![N,N-dimethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15122210.png)
![N-{1-[(oxolan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15122220.png)
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B15122221.png)
![Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B15122238.png)
![2,7-Diphenyl[1,3]thiazolo[3,2-b][1,2,4]triazin-4-ium-3-olate](/img/structure/B15122240.png)
![5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15122242.png)

![1-[4-({1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B15122256.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B15122271.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B15122272.png)
